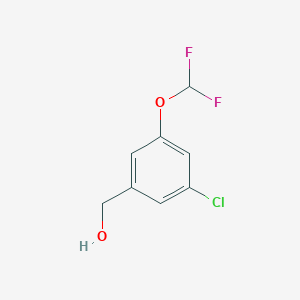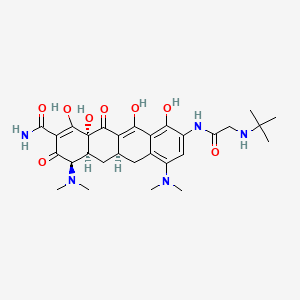
Tigecycline, (4R)-
Vue d'ensemble
Description
Tigecycline, (4R)-, is a glycylcycline antibiotic developed to combat multidrug-resistant bacterial infections. It is a semisynthetic derivative of minocycline, designed to overcome resistance mechanisms that affect traditional tetracyclines. Tigecycline is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including those resistant to other antibiotics .
Analyse Biochimique
Biochemical Properties
Tigecycline, (4R)- interacts with the 30S ribosomal subunit of bacteria, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, leading to the loss of peptide formation and bacterial growth .
Cellular Effects
Tigecycline, (4R)- has been shown to have antitumorigenic effects. It causes loss of cell viability mediated by mitochondrial oxidative phosphorylation (OXPHOS) and RAC1 in hepatocellular carcinoma cells . It also exhibits a time-dependent bactericidal activity and has a prolonged postantibiotic effect (PAE) against Gram-positive and Gram-negative pathogens .
Molecular Mechanism
Tigecycline, (4R)- evades the main tetracycline resistance genetic mechanisms, such as tetracycline-specific efflux pump acquisition and ribosomal protection, via the addition of a glycyclamide moiety to the 9-position of minocycline . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit .
Temporal Effects in Laboratory Settings
Tigecycline, (4R)- exhibits a time-dependent bactericidal activity and has a prolonged postantibiotic effect (PAE) against Gram-positive and Gram-negative pathogens following a 3 mg/kg dose . In laboratory settings, tigecycline treatment resulted in a significant reduction of mitochondrial function, which preceded the observed decrease in cell viability .
Dosage Effects in Animal Models
In animal models, the pharmacokinetics of tigecycline, (4R)- are linear. After a 100-milligram loading dose, followed by 50 milligrams every 12 h, the steady-state maximum concentration in serum after a 1-h infusion is ∼0.6 µg/mL .
Metabolic Pathways
The major metabolic pathways identified for Tigecycline, (4R)- are glucuronidation of tigecycline and amide hydrolysis followed by N-acetylation to form N-acetyl-9-aminominocycline .
Transport and Distribution
Tigecycline, (4R)- is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .
Subcellular Localization
The exact subcellular localization of Tigecycline, (4R)- is not clearly defined in the literature. Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with the bacterial ribosome .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tigecycline is synthesized through a multistep process starting from minocycline. The key step involves the addition of a glycyclamide moiety to the 9-position of minocycline. This modification enhances its activity against resistant bacteria .
Industrial Production Methods: Industrial production of tigecycline involves large-scale chemical synthesis under controlled conditions. The process includes the use of specific reagents and catalysts to ensure high yield and purity. The final product is typically formulated for intravenous administration .
Analyse Des Réactions Chimiques
Types of Reactions: Tigecycline undergoes various chemical reactions, including:
Oxidation: Tigecycline can be oxidized under certain conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Tigecycline can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives .
Applications De Recherche Scientifique
Tigecycline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and modification of glycylcycline antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Industry: Employed in the development of new antibiotics and antimicrobial agents.
Mécanisme D'action
Tigecycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA molecules into the A site of the ribosome. This prevents the incorporation of amino acid residues into elongating peptide chains, ultimately inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
Minocycline: The parent compound from which tigecycline is derived.
Doxycycline: Another tetracycline antibiotic with a similar mechanism of action.
Omadacycline: A newer glycylcycline with similar antibacterial activity.
Eravacycline: Another glycylcycline developed for similar clinical applications.
Uniqueness of Tigecycline: Tigecycline is unique due to its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection. This makes it particularly effective against multidrug-resistant bacteria .
Propriétés
IUPAC Name |
(4R,4aS,5aR,12aR)-9-[[2-(tert-butylamino)acetyl]amino]-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H39N5O8/c1-28(2,3)31-11-17(35)32-15-10-16(33(4)5)13-8-12-9-14-21(34(6)7)24(38)20(27(30)41)26(40)29(14,42)25(39)18(12)23(37)19(13)22(15)36/h10,12,14,21,31,36-37,40,42H,8-9,11H2,1-7H3,(H2,30,41)(H,32,35)/t12-,14-,21+,29-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVUOXKZCCAWOJ-RXEYFDPISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NCC(=O)NC1=CC(=C2C[C@H]3C[C@H]4[C@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422262-97-2 | |
| Record name | Tigecycline, (4R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1422262972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TIGECYCLINE, (4R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U98SS1SU9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


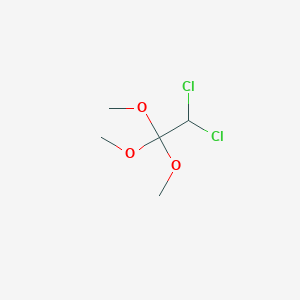
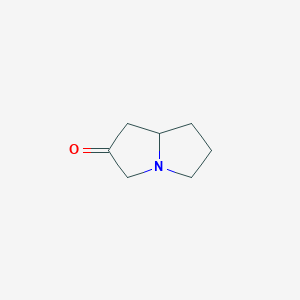
![2,3,3a,4,5,6a-Hexahydrofuro[2,3-b]furan-4-carboxylic acid](/img/structure/B3322118.png)
![7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B3322133.png)
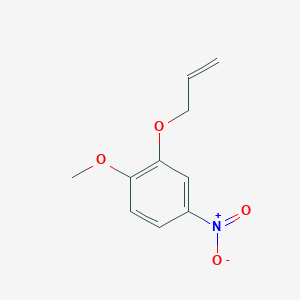
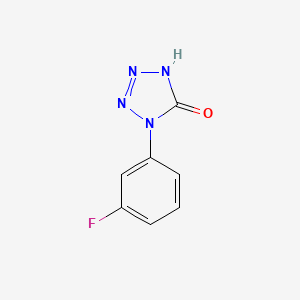
![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/structure/B3322152.png)
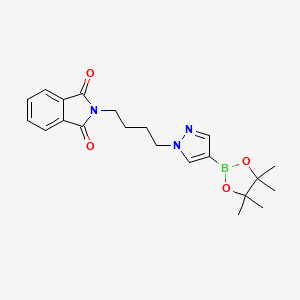
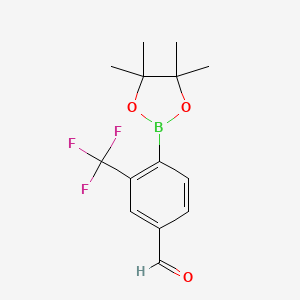

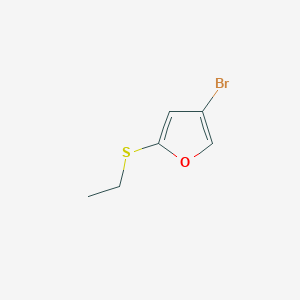
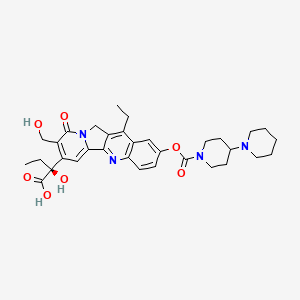
![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)
